molecular formula C35H27NO2 B13954128 2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- CAS No. 64187-60-6

2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl-

Cat. No.: B13954128
CAS No.: 64187-60-6
M. Wt: 493.6 g/mol
InChI Key: XOQUEFXUSONRJB-UHFFFAOYSA-N
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Description

2-Azetidinone, a β-lactam cyclic amide, serves as a pharmacophore in medicinal chemistry due to its structural resemblance to penicillin’s β-lactam core . The compound 1-(diphenylacetyl)-3,3,4-triphenyl-2-azetidinone features a unique substitution pattern:

  • Position 1: Diphenylacetyl group (–CO–C₆H₅)₂.
  • Positions 3, 3, 4: Three phenyl groups (–C₆H₅).

This substitution confers high aromaticity, influencing its physicochemical properties and biological activity.

Properties

CAS No.

64187-60-6

Molecular Formula

C35H27NO2

Molecular Weight

493.6 g/mol

IUPAC Name

1-(2,2-diphenylacetyl)-3,3,4-triphenylazetidin-2-one

InChI

InChI=1S/C35H27NO2/c37-33(31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-32(28-20-10-3-11-21-28)35(34(36)38,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31-32H

InChI Key

XOQUEFXUSONRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Ketene-Imine Cycloaddition (Staudinger Reaction)

The classical and most widely used method for synthesizing substituted 2-azetidinones, including derivatives like 1-(diphenylacetyl)-3,3,4-triphenyl-, is the ketene-imine cycloaddition , also known as the Staudinger reaction. This involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.

  • Procedure : Diarylketenes, often generated by thermal decomposition of 2-diazo-1,2-diarylethanones, react with N-substituted imines (such as N-salicylidene amines) under controlled temperature conditions.
  • Outcome : This reaction yields 1-substituted-3,3-diaryl-4-substituted azetidinones, including hydroxyphenyl derivatives with diphenylacetyl groups.
  • Optimization : Reaction parameters such as temperature and solvent choice are critical to maximize yield and selectivity.

Reaction Scheme Example:

$$
\text{N-Ar imine} + \text{OCOCHPh}_2 \rightarrow \text{1-(diphenylacetyl)-3,3-diaryl-4-(hydroxyphenyl)-2-azetidinone}
$$

This method is particularly effective in introducing diphenylacetyl groups at the 1-position of the azetidinone ring, which is essential for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed as a green and efficient alternative to conventional heating methods for the synthesis of substituted 2-azetidinones.

  • Method : Schiff bases (imines) are reacted with chloroacetyl chloride in the presence of triethylamine under solvent-free conditions or in organic solvents such as ethanol or dimethylformamide.
  • Advantages : This method significantly reduces reaction times (minutes versus hours) and often improves yields.
  • Relevance : While this method is general for azetidinones, it can be adapted for the synthesis of 1-(diphenylacetyl)-3,3,4-triphenyl- derivatives by selecting appropriate imines and acyl chlorides.

Condensation and Cyclization Approach

An alternative synthetic route involves:

  • Step 1 : Preparation of substituted N-(benzylidene)anilines by condensation of substituted anilines with aromatic aldehydes.
  • Step 2 : Treatment of these Schiff bases with chloroacetyl chloride in the presence of triethylamine in solvents like 1,4-dioxane.
  • Step 3 : Cyclization under reflux to form the azetidinone ring.

This method has been demonstrated for various substituted 2-azetidinones with yields ranging from 80-95%. Although the literature mainly reports substitutions at the 4-position, the approach can be modified to introduce diphenylacetyl and triphenyl substituents by choosing suitable precursors.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Ketene-Imine Cycloaddition Diarylketenes + N-substituted imines, heat 60-85 High selectivity, suitable for diphenylacetyl substitution Requires precise temperature control
Microwave-Assisted Synthesis Schiff bases + chloroacetyl chloride + triethylamine, microwave irradiation 70-90 Rapid, solvent-free or minimal solvent use Limited scalability in some cases
Condensation & Cyclization Substituted aniline + aromatic aldehyde + chloroacetyl chloride, reflux in 1,4-dioxane 80-95 Straightforward, good yields May require longer reaction times

Research Findings and Notes

  • The ketene-imine cycloaddition remains the most reliable method for introducing diphenylacetyl groups at the 1-position of the azetidinone ring due to the availability of diarylketenes and the well-established mechanism.
  • Microwave-assisted synthesis offers a sustainable and efficient alternative, especially for rapid library synthesis of azetidinone derivatives, though optimization is necessary for specific bulky substituents like triphenyl groups.
  • The condensation of substituted anilines with aromatic aldehydes followed by reaction with chloroacetyl chloride is a classical approach with demonstrated high yields for various substituted azetidinones, adaptable for complex substituents.
  • The presence of bulky triphenyl groups at the 3 and 4 positions may require careful control of steric effects during cyclization to avoid side reactions or low yield.
  • Solvent choice (e.g., 1,4-dioxane, ethanol, DMF) and base (commonly triethylamine) are critical to the success of these syntheses.

Chemical Reactions Analysis

2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidinone Derivatives

Substitution Patterns and Molecular Properties

The following table compares 1-(diphenylacetyl)-3,3,4-triphenyl-2-azetidinone with analogous compounds:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties
1-(Diphenylacetyl)-3,3,4-triphenyl- 1: Diphenylacetyl; 3,3,4: Triphenyl C₃₉H₂₉NO₂ 543.65 g/mol High lipophilicity, low solubility
1-(4-Methoxyphenyl)-3,4-diphenyl- (121389-27-3) 1: 4-Methoxyphenyl; 3,4: Diphenyl C₂₄H₂₁NO₂ 363.43 g/mol Moderate solubility (due to methoxy)
4-(4-Methoxyphenyl)-1,3-diphenyl- (62500-42-9) 4: 4-Methoxyphenyl; 1,3: Diphenyl C₂₄H₂₁NO₂ 363.43 g/mol Enhanced polarity, lower melting point
1-(3-Acetylphenyl)- (667908-85-2) 1: 3-Acetylphenyl; 2-keto group C₁₁H₁₁NO₂ 189.21 g/mol Higher reactivity (acetyl group)
1-(Thiazol-2-yl)- (C6H6N2OS) 1: Thiazolyl; 2-keto group C₆H₆N₂OS 154.19 g/mol Improved solubility (heterocyclic)
Key Observations:
  • Lipophilicity : The triphenyl-substituted compound exhibits the highest lipophilicity, limiting aqueous solubility but favoring membrane permeability .
  • Solubility : Methoxy and heterocyclic substituents (e.g., thiazolyl) enhance polarity and solubility .
  • Reactivity : Acetylphenyl derivatives (e.g., 667908-85-2) show higher reactivity due to the electron-withdrawing acetyl group .

Biological Activity

2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- is a compound that belongs to the class of β-lactams, which are known for their wide range of biological activities. This article focuses on the pharmacological profile of this compound, highlighting its antimicrobial, antifungal, antitumor, and other significant biological activities.

Chemical Structure and Properties

The compound has the molecular formula C35H27NO2C_{35}H_{27}NO_2 and is characterized by a complex structure that includes a β-lactam ring. This structural feature is crucial for its biological activity as it mimics the structure of natural antibiotics.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 2-azetidinones. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 6583128 µg/mL
Pseudomonas aeruginosa CIP 82118128 µg/mL
Enterococcus faecalis ATCC 25912256 µg/mL

The compound showed higher efficacy compared to traditional antibiotics like sulfanilamide but was less effective than ampicillin, establishing its potential as an alternative therapeutic agent in treating bacterial infections .

Antifungal Activity

Research indicates that derivatives of 2-azetidinone also display antifungal properties. They have been tested against various fungal strains with promising results, contributing to their potential use in treating fungal infections .

Antitumor Activity

The antitumor properties of 2-azetidinones have been explored in various studies. These compounds have shown the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific enzymes involved in tumor growth .

Other Biological Activities

In addition to antimicrobial and antitumor effects, 2-azetidinones exhibit a range of other biological activities:

  • Antiviral : Effective against viruses such as HIV and cytomegalovirus.
  • Anti-inflammatory : Reduces inflammation through inhibition of pro-inflammatory cytokines.
  • Antidiabetic : Demonstrates potential in managing blood glucose levels.
  • Antioxidant : Exhibits strong antioxidant activity comparable to ascorbic acid .

Case Studies

  • Synthesis and Evaluation : A study synthesized several new derivatives of 2-azetidinone and evaluated their biological activities. Compounds derived from sulfadiazine showed enhanced antibacterial effects compared to their azetidinone analogs .
  • In Vitro Studies : In vitro tests revealed that certain derivatives had potent inhibitory effects on Staphylococcus epidermidis and Enterococcus faecalis, indicating their potential application in clinical settings for treating resistant bacterial infections .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Identify substituent environments. For example, H-3 and H-4 protons resonate at δ 5.34 and 4.25 ppm, respectively, with coupling constants (J = 4.65 Hz) confirming β-lactam ring geometry .
  • IR Spectroscopy : Detect β-lactam C=O stretch at ~1750 cm⁻¹ .
  • Elemental Analysis : Verify purity (e.g., C 77.01% vs. theoretical 77.52% for a chloro-substituted derivative) .
    Advanced Tip : Use LCMS to detect synthetic by-products and HRMS for exact mass confirmation .

How can researchers address contradictions in biological activity data for structurally similar 2-azetidinones?

Advanced Research Focus
Discrepancies often arise from:

  • Impurity profiles : By-products from incomplete cycloaddition (e.g., ester intermediates) may skew antimicrobial assays .
  • Assay conditions : Variations in microbial strains or cholesterol uptake models (e.g., Caco-2 cells vs. in vivo models) .
    Resolution Strategy :

Reproduce synthesis : Ensure consistent purity via HPLC (>95%).

Standardize assays : Use CLSI guidelines for antimicrobial testing .

Comparative studies : Benchmark against ezetimibe for cholesterol inhibition .

What strategies optimize reaction conditions for synthesizing 2-azetidinones with high steric hindrance?

Q. Advanced Research Focus

  • Microwave irradiation : Enhances reaction homogeneity and reduces decomposition of thermally sensitive ketenes (e.g., 65% yield in 30 minutes vs. 45% conventionally) .
  • Solvent selection : Use non-polar solvents (toluene) to stabilize ketenes and minimize side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cycloaddition for sterically hindered substrates .

What mechanistic insights explain the cholesterol absorption inhibition of 2-azetidinone derivatives?

Advanced Research Focus
The β-lactam ring mimics the transition state of cholesterol esterase, competitively inhibiting NPC1L1 protein-mediated uptake . Key evidence includes:

  • Photoaffinity labeling : Biotin-tagged 2-azetidinones bind to intestinal brush border membranes, confirming target engagement .
  • Molecular docking : Bulky aryl groups at N-1 and C-3/C-4 align with hydrophobic pockets in NPC1L1 .
    Methodology : Use in situ intestinal perfusion models or CRISPR-edited Caco-2 cells to validate mechanisms .

How do researchers differentiate antimicrobial activity trends among 2-azetidinone derivatives with varying aryl substituents?

Q. Basic Research Focus

  • Substituent electronics : Electron-withdrawing groups (e.g., 4-Cl) enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) by disrupting cell wall synthesis .
  • Hydrophobicity : Diaryl groups at C-3/C-4 improve fungal membrane penetration (e.g., 4-methylphenyl shows 70% inhibition against C. albicans) .
    Protocol : Perform MIC assays with clinical isolates and compare logP values (calculated via HPLC) to correlate lipophilicity and activity .

What are the challenges in scaling up 2-azetidinone synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Ketenes instability : Generate ketenes in situ using flow chemistry to prevent dimerization .
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
  • By-product formation : Optimize stoichiometry (2.2:1 ketene:imine ratio) to minimize ester by-products .

How do 2-azetidinones compare to other β-lactams in terms of enzymatic resistance and therapeutic potential?

Q. Advanced Research Focus

  • Resistance mechanisms : Unlike penicillins, 2-azetidinones lack a fused bicyclic system, reducing susceptibility to β-lactamase hydrolysis .
  • Therapeutic breadth : Their non-antibiotic activities (e.g., cholesterol inhibition, antitumor effects) offer multi-target potential .
    Validation : Conduct β-lactamase stability assays and compare IC₅₀ values across biological targets .

What computational methods are used to predict the bioactivity of novel 2-azetidinone derivatives?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : Simulate β-lactam ring interactions with NPC1L1 or microbial enzymes .
  • QSAR models : Correlate substituent parameters (Hammett σ, π) with antimicrobial log(1/MIC) values .
    Tools : Use AutoDock Vina for docking and Gaussian09 for electronic structure analysis .

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